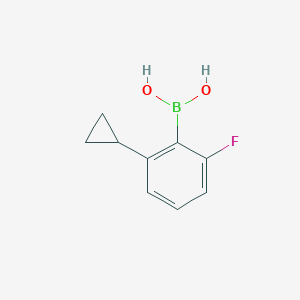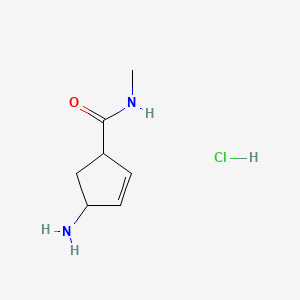
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the reagents and conditions used . For instance, the direct amidation of carboxylic acids with amines can be facilitated by catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale amidation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride. While both compounds share similar structural features, the presence of the cyclopentene ring in this compound imparts unique chemical and biological properties . This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
List of Similar Compounds
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
4-amino-N-methylcyclopent-2-ene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
IKGDFPFJEXUQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CC(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


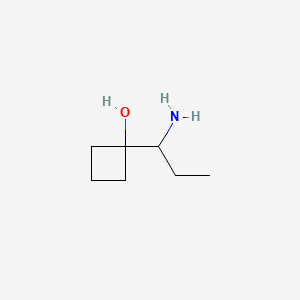
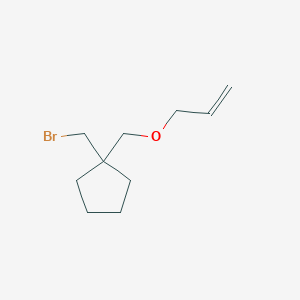
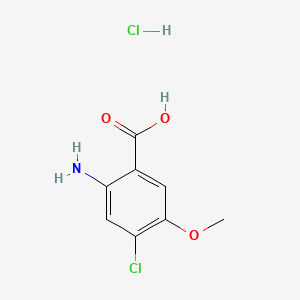
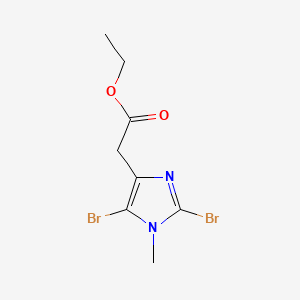
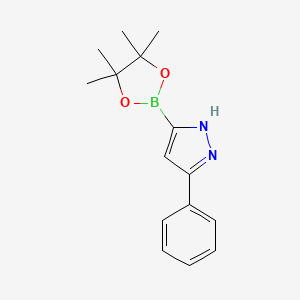
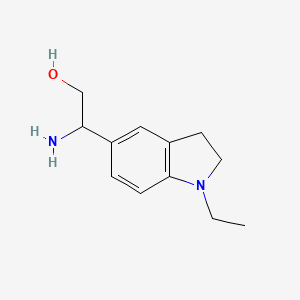
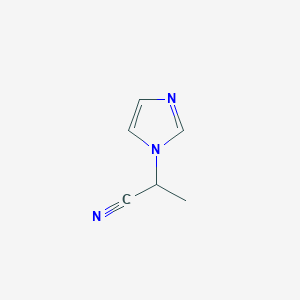
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
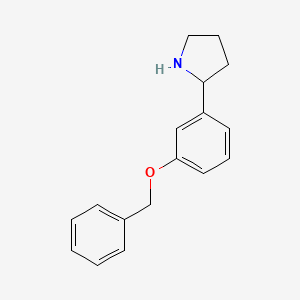
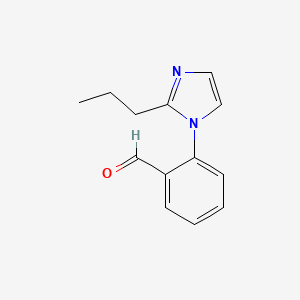

![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
